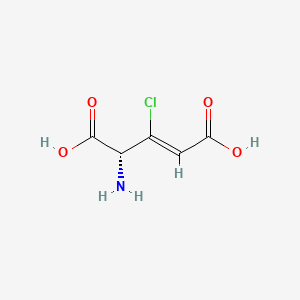
4-Amino-3-chloro-2-pentenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-chloro-2-pentenedioic acid is a natural product found in Streptomyces viridogenes with data available.
Scientific Research Applications
Antibacterial Properties
4-Amino-3-chloro-2-pentenedioic acid (ACPA) has been studied for its antibacterial properties. A study by Chaiet et al. (1984) found that ACPA, isolated from Streptomyces fermentation broth, exhibits a narrow antibacterial spectrum, primarily effective against Micrococcus luteus (Chaiet et al., 1984).
Biosynthetic Studies
Hutchinson et al. (2006) investigated the biosynthesis of ACPA in Streptomyces viridogenes, revealing insights into the metabolic pathways and enzymatic processes involved in its formation (Hutchinson et al., 2006).
Chemical Reactivity and Transformations
Winnik (1995) explored the reactions of ACPA with polyfunctional amines, leading to the formation of various cyclocondensation products. This study contributes to understanding the chemical reactivity and potential applications of ACPA in synthetic chemistry (Winnik, 1995).
Synthesis and Derivatives
Research by Kirschbaum et al. (2010) focused on synthesizing derivatives of ACPA, specifically targeting amino-dihydroxy-butyric acid hydrochlorides. Such studies are crucial for expanding the chemical versatility and potential applications of ACPA in various fields (Kirschbaum et al., 2010).
Enzymatic Studies and Biological Activity
Esaki et al. (1989) conducted a study on the mechanism-based inactivation of L-methionine gamma-lyase by ACPA. This research provides valuable insights into the biological activity and potential therapeutic applications of ACPA (Esaki et al., 1989).
properties
CAS RN |
90288-29-2 |
|---|---|
Molecular Formula |
C5H6ClNO4 |
Molecular Weight |
179.56 g/mol |
IUPAC Name |
(Z,4R)-4-amino-3-chloropent-2-enedioic acid |
InChI |
InChI=1S/C5H6ClNO4/c6-2(1-3(8)9)4(7)5(10)11/h1,4H,7H2,(H,8,9)(H,10,11)/b2-1-/t4-/m0/s1 |
InChI Key |
OZYCMBRXDKOFGB-XDSMRRFISA-N |
Isomeric SMILES |
C(=C(/[C@@H](C(=O)O)N)\Cl)\C(=O)O |
SMILES |
C(=C(C(C(=O)O)N)Cl)C(=O)O |
Canonical SMILES |
C(=C(C(C(=O)O)N)Cl)C(=O)O |
synonyms |
2-amino-3-chloro-3-pentenedioic 3-ACPA 4-amino-3-chloro-2-pentenedioic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol](/img/structure/B1235466.png)
![(2S,3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B1235467.png)
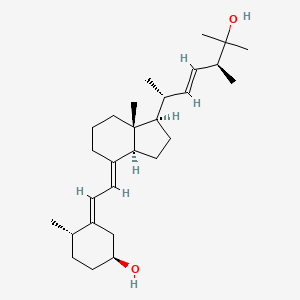

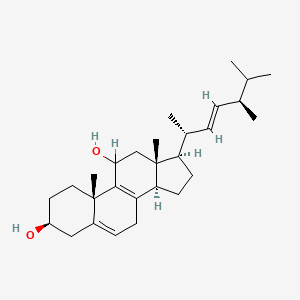
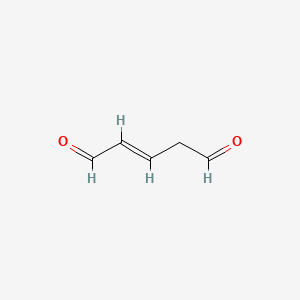
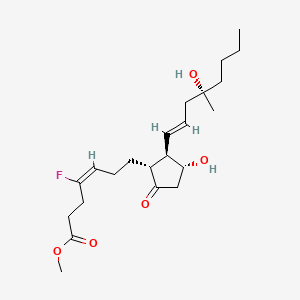
![3-[(Z)-(1-Methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B1235479.png)
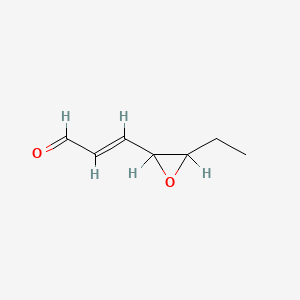
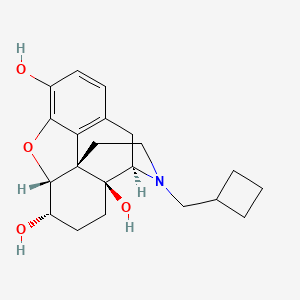
![2-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]furan-3-carboxamide](/img/structure/B1235482.png)
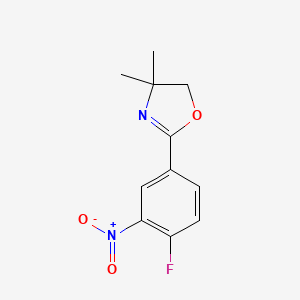
![1-(2-furanylmethyl)-3-(3-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B1235486.png)
![4-Nitro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-1,6-diium-1,6-diolate](/img/structure/B1235488.png)